Cytidine 5'-phospho-2-methylimidazolide
Description
Structure
2D Structure
Properties
CAS No. |
85179-51-7 |
|---|---|
Molecular Formula |
C13H18N5O7P |
Molecular Weight |
387.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C13H18N5O7P/c1-7-15-3-5-18(7)26(22,23)24-6-8-10(19)11(20)12(25-8)17-4-2-9(14)16-13(17)21/h2-5,8,10-12,19-20H,6H2,1H3,(H,22,23)(H2,14,16,21)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
TUUHAMBRJSYHAH-HJQYOEGKSA-N |
SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |
Isomeric SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O |
Canonical SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |
Other CAS No. |
85179-51-7 |
Synonyms |
2-MeIMPC cytidine 5'-phospho-2-methylimidazolide |
Origin of Product |
United States |
Synthetic Methodologies for Cytidine 5 Phospho 2 Methylimidazolide and Analogues
General Principles of Nucleoside 5'-Phosphate Activation
The activation of a nucleoside 5'-phosphate is a fundamental step in the chemical synthesis of oligonucleotides and their analogues. The core principle is to convert the relatively stable phosphate (B84403) group into a more reactive species that is susceptible to nucleophilic attack. This allows for the formation of new phosphorus-containing linkages, such as the phosphodiester bonds that form the backbone of DNA and RNA.
There are two primary approaches to render the 5'-position reactive for phosphorylation:
Making the Nucleoside an Electrophile : The 5'-hydroxyl group of the nucleoside can be converted into a good leaving group, such as a tosylate or a halide. umich.edu This makes the 5'-carbon electrophilic and susceptible to displacement by a nucleophilic phosphorus-containing reagent. umich.edu For instance, the tosylation of the 5'-hydroxyl with toluene sulfonylchloride is a well-established method for activating nucleosides like cytidine (B196190), adenosine (B11128), and guanosine (B1672433). umich.edu
Using Electrophilic Phosphorus Reagents : This is the more common strategy in modern oligonucleotide synthesis. The nucleoside's 5'-hydroxyl group acts as a nucleophile, attacking a highly reactive, electrophilic phosphorus reagent. umich.edu The most prominent example is the phosphoramidite (B1245037) method, where a protected nucleoside phosphoramidite is activated by a weak acid, typically an azole catalyst like 1H-tetrazole or 4,5-dicyanoimidazole (DCI). wikipedia.orgnih.gov The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and ready to react with the 5'-hydroxyl of another nucleoside. oup.com
The choice of activating agent is critical for efficient coupling. The activator functions both as an acid to protonate the phosphoramidite and as a nucleophilic catalyst to displace the diisopropylamine group, forming a highly reactive intermediate that readily couples with the nucleoside's hydroxyl group. oup.com
| Activating Agent | pKa | Key Characteristics |
| 1H-Tetrazole | 4.9 | The accepted standard for coupling deoxynucleoside phosphoramidites. oup.com |
| 5-(p-nitrophenyl)-1H-tetrazole | 3.7 | Often used for more sterically hindered monomers like 2'-O-methylnucleosides. oup.com |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole but increases the rate of coupling; highly soluble in acetonitrile. oup.com |
Multi-Step Synthesis of Cytidine 5'-phospho-2-methylimidazolide
The synthesis of this compound from cytidine 5'-monophosphate (CMP) is a multi-step process that hinges on the activation of the phosphate group followed by reaction with 2-methylimidazole (B133640).
Starting with cytidine 5'-monophosphate (CMP), the phosphate moiety must first be activated to facilitate the subsequent reaction with 2-methylimidazole. This is typically achieved by converting the phosphate into a more reactive intermediate. A common method involves reacting CMP with a condensing agent, such as a carbodiimide, in the presence of a catalyst. Another approach is to use diphenyl phosphorochloridate to activate the phosphate group, forming a reactive diphenyl phosphate intermediate. nih.gov This strategy has been successfully employed in the synthesis of related nucleotide analogues. nih.gov The goal is to create a good leaving group on the phosphorus atom, preparing it for nucleophilic substitution.
Once the 5'-phosphate of cytidine is activated, it readily reacts with a nucleophile. To form this compound, the activated CMP is treated with 2-methylimidazole. The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the activated phosphorus atom and displacing the leaving group. nasa.gov This reaction results in the formation of a stable P-N bond, creating the desired phosphoimidazolide linkage. nasa.gov This type of linkage is central to non-enzymatic RNA primer extension studies, where the phosphoimidazolide acts as a leaving group upon nucleophilic attack by the 3'-hydroxyl of a growing RNA chain. nih.govresearchgate.net
Purification Strategies for High Purity Research Material
Achieving high purity is critical for ensuring the reliability of downstream applications. Impurities, such as unreacted starting materials or by-products from side reactions, can interfere with sensitive assays. sigmaaldrich.com Several chromatographic and precipitation techniques are employed to purify activated nucleotides like this compound.
Ethanol Precipitation : This technique is often used as an initial step to remove proteins and other macromolecules. google.com By adjusting the ethanol concentration, nucleotides can be selectively precipitated from the solution. google.com
Ion-Exchange Chromatography (IEC) : This is a powerful method for separating nucleotides based on their charge. dupont.com Anion-exchange resins, such as Dowex-1, are commonly used. google.com The negatively charged phosphate groups of the nucleotides bind to the positively charged resin. google.com They can then be eluted by increasing the salt concentration or changing the pH of the buffer. google.com This method effectively separates monophosphates from diphosphates and other charged species. dupont.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. sigmaaldrich.com It is highly effective for removing truncated sequences and other organic by-products from synthesis reactions. sigmaaldrich.com This technique provides high-resolution separation, yielding a product of very high purity.
Solid-Phase Extraction (SPE) : Weak anion-exchange solid-phase extraction can be used to separate negatively charged molecules like nucleotides from uncharged or positively charged impurities. nih.gov
| Purification Method | Principle of Separation | Primary Application |
| Ethanol Precipitation | Differential solubility | Removal of proteins and large biomolecules. google.com |
| Ion-Exchange Chromatography | Charge | Separation of nucleotides based on the number of phosphate groups. google.comdupont.com |
| RP-HPLC | Hydrophobicity | High-resolution purification to remove organic impurities and failed sequences. sigmaaldrich.com |
| Solid-Phase Extraction | Charge and/or Hydrophobicity | Sample clean-up and separation of charged molecules from uncharged ones. nih.gov |
Preparation of Mechanistic Analogues and Derivatives of this compound
To probe the mechanisms of reactions involving this compound, researchers synthesize a variety of analogues and derivatives. These modified molecules can provide insights into reaction intermediates, transition states, and the roles of specific functional groups.
One important class of analogues is the non-hydrolyzable phosphonate derivatives. For example, guanosine 5′-(4-methylimidazolyl)phosphonate (ICG) was synthesized as a non-hydrolyzable analogue of guanosine 5'-phospho-2-methylimidazolide (2-MeImpG). nih.gov In these molecules, the P-O-C linkage is replaced with a more stable P-C bond, which resists hydrolysis. The synthesis of such analogues allows for the study of intermediates, such as the 5′–5′-imidazole-bridged dinucleotides that are proposed to be integral to non-enzymatic RNA primer extension. nih.gov
Mechanistic Investigations of Cytidine 5 Phospho 2 Methylimidazolide Reactivity
Chemical Transformations Involving Nucleophilic Substitution at the Phosphoryl Center
The reactivity of Cytidine (B196190) 5'-phospho-2-methylimidazolide is characterized by its susceptibility to nucleophilic attack at the phosphorus atom. This process is central to its role as an activated nucleotide, enabling the formation of new phosphodiester or pyrophosphate bonds. The reaction proceeds via the displacement of the 2-methylimidazole (B133640) leaving group by a nucleophile.
Kinetics of Aminolysis Reactions with Cytidine 5'-phospho-2-methylimidazolide
Aminolysis, the reaction with amine nucleophiles, is a key transformation for phosphoimidazolide-activated nucleotides. Kinetic studies on the analogous compound, guanosine (B1672433) 5'-phosphate-2-methylimidazolide (2-MeImpG), reveal that nucleoside monophosphates (pN) can act as nucleophiles, attacking the activated phosphate (B84403) to form dinucleotides (NppG). nasa.gov This reaction competes with hydrolysis. The kinetic analysis for the reaction with the dianionic form of nucleoside monophosphates (pN²⁻) yielded a second-order rate constant for nucleophilic attack (kⁿ pN) of 0.17 ± 0.02 M⁻¹ h⁻¹. nasa.gov This value was found to be independent of the specific nucleobase (guanosine, adenosine (B11128), or uridine), suggesting the primary site of attack is the phosphate group, not the base. nasa.gov
These reactions are significant as they represent a model for the non-enzymatic formation of the pyrophosphate bonds found in essential biological molecules. lookchem.com The general mechanism for aminolysis of activated acid derivatives involves the nucleophilic amine attacking the electrophilic center, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the leaving group (in this case, 2-methylimidazole) to form the final product. youtube.com
Hydrolysis Pathways and Stability under Aqueous Conditions
The stability of this compound in water is limited by its tendency to undergo hydrolysis, a reaction that involves the cleavage of the phosphorus-nitrogen (P-N) bond. This process competes with the desired nucleophilic substitution reactions.
Rate Constants and Factors Affecting Hydrolysis
The rate of hydrolysis of phosphoimidazolides is highly dependent on pH. nih.gov Studies on guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) show that the pseudo-first-order rate constant for P-N bond hydrolysis increases at pH values below 2. nih.gov A plateau is observed in the pH range of 2 to 7, followed by a decrease in the rate at pH values greater than 7. nih.gov This pH-rate profile indicates that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form. nih.gov
Compared to other phosphoramidates, the P-N bond in phosphoimidazolides is notably resistant to hydrolysis, a factor that may contribute to its effectiveness in template-directed polymerization reactions by allowing it to persist long enough to react. nih.gov In a comparative study, the 2-aminoimidazolium-bridged dicytidine intermediate was found to be 26 times more stable to hydrolysis than the corresponding 2-methylimidazolium intermediate, which had an observed hydrolysis rate constant of 4.40 ± 0.07 h⁻¹. nih.gov
Rate Constants for Hydrolysis of Related Intermediates
| Compound | Observed Rate Constant (k_obs) | Conditions |
|---|---|---|
| 2-methylimidazolium-bridged dicytidine intermediate | 4.40 ± 0.07 h⁻¹ | Not specified |
Formation and Reactivity of Transient Intermediates
The reactions of this compound can proceed through the formation of highly reactive, transient intermediates. A key intermediate identified in related systems is an imidazolium-bridged dinucleotide. nih.govnih.gov This species forms when a molecule of the activated mononucleotide (the monomer) attacks another, creating a symmetric intermediate where two cytidine monophosphate units are linked by a pyrophosphate bond which is bridged by the 2-methylimidazolium group. nih.gov
Although much of the detailed kinetic modeling has been performed on the more reactive cytidine-5'-phosphoro-2-aminoimidazolide system, the results provide a framework for understanding the 2-methylimidazole analogue. nih.govnih.gov In that system, the imidazolium-bridged dinucleotide (Cp*pC) is the predominant species that reacts with the primer in nonenzymatic RNA polymerization, rather than the monomer itself. nih.govnih.gov However, the corresponding 2-methylimidazolium intermediate is significantly less stable and accumulates to a lesser extent under reaction conditions. nih.govnih.gov This lower stability is due to a much faster rate of hydrolysis. nih.gov The formation of such transient intermediates, even at low concentrations, can represent a significant pathway for the formation of longer nucleotide chains. lookchem.com
Characterization of 5',5'-Imidazole-Bridged Dinucleotide Intermediates
In the study of non-enzymatic RNA polymerization using activated nucleotides like this compound, a critical finding has been the formation of a highly reactive intermediate species. acs.orgnih.gov This intermediate is a symmetrical 5',5'-imidazole-bridged dinucleotide, where the 2-methylimidazole moiety bridges the 5'-phosphates of two cytidine monophosphate molecules. acs.orgresearchgate.net
The existence and structure of this transient species have been confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for its characterization. acs.orgnih.gov Specifically, ³¹P NMR spectroscopy reveals a single, unique singlet peak, which is consistent with the symmetrical nature of the bridged dinucleotide. acs.org Further evidence comes from ¹³C NMR spectroscopy, which shows a distinctive triplet peak for the C2 carbon of the 2-methylimidazole ring. This triplet arises from the coupling of this carbon to the two phosphorus atoms of the phosphate groups, a clear signature of the bridged structure. researchgate.net In contrast, the monomer, this compound, exhibits a doublet for this carbon, as it is coupled to only one phosphorus atom. researchgate.net
Mass spectrometry has also been employed to confirm the mass of the dinucleotide intermediate, further corroborating the proposed structure. acs.org The formation of this intermediate is observed to be dependent on factors such as pH. acs.orgnih.gov Synthetic methods have been developed to prepare material enriched in this intermediate, allowing for more detailed studies of its properties and reactivity. acs.orgnih.govnih.gov
| Analytical Technique | Observation for Bridged Intermediate | Inference |
| ³¹P NMR Spectroscopy | A single singlet peak. acs.org | Symmetrical phosphorus environment, consistent with a bridged structure. |
| ¹³C NMR Spectroscopy | A triplet peak for the C2 carbon of the 2-methylimidazole. researchgate.net | The C2 carbon is coupled to two phosphorus atoms, confirming the bridge. |
| Mass Spectrometry | Identification of the expected mass for the dinucleotide species. acs.org | Confirms the molecular formula of the intermediate. |
Mechanistic Role of Intermediates in Phosphodiester Bond Formation
The identification of the 5',5'-imidazole-bridged dinucleotide intermediate has led to a significant revision of the presumed mechanism for non-enzymatic primer extension. Initially, it was assumed that the reaction proceeded via a classical in-line nucleophilic attack by the 3'-hydroxyl of a primer on the activated phosphate of an incoming monomer. nih.gov However, kinetic studies and further analysis revealed that this is not the predominant pathway. nih.govnih.gov
The current understanding is that two activated monomers first react with each other to form the more reactive 5',5'-imidazole-bridged dinucleotide intermediate. acs.orgnih.gov This intermediate then binds to the RNA template adjacent to the primer. acs.orgnih.gov The subsequent and rate-determining step is the attack of the primer's 3'-hydroxyl group on the proximal phosphate of the bridged intermediate. acs.orgnih.gov This reaction results in the formation of a new phosphodiester bond, extending the primer by one nucleotide. The leaving group in this reaction is not just the 2-methylimidazole, but an entire activated cytidine monophosphate molecule (this compound), which is regenerated and can participate in forming new intermediates. acs.org
Regioselectivity of Phosphodiester Bond Formation
A significant challenge in the non-enzymatic synthesis of RNA is controlling the regioselectivity of phosphodiester bond formation. The ribose sugar of the nucleotide has two hydroxyl groups, at the 2' and 3' positions, that are close in proximity and have similar nucleophilicity. nih.gov This leads to the formation of a mixture of 2',5'- and 3',5'-phosphodiester linkages, in contrast to enzymatic synthesis which exclusively produces 3',5'-linkages. nih.gov
Preferential Formation of 2',5'- vs. 3',5'-Linkages in Oligomerization
In non-enzymatic oligomerization reactions involving this compound and other activated pyrimidine (B1678525) nucleotides, there is a notable preference for the formation of 2',5'-phosphodiester linkages over the canonical 3',5'-linkages found in biological RNA. nih.gov This regioselectivity is a consistent outcome in various prebiotic chemistry simulations. nih.govoup.com
The formation of a significant proportion of 2',5'-linkages is considered a major hurdle for the emergence of functional RNA, as this backbone heterogeneity can disrupt the regular helical structure required for processes like replication. researchgate.net Conversely, studies with activated purine (B94841) nucleotides have shown a predominance of 3',5'-linked products. nih.gov
| Nucleotide Type | Predominant Linkage in Non-Enzymatic Oligomerization |
| Pyrimidine (e.g., Cytidine) | 2',5'-linkages nih.gov |
| Purine (e.g., Guanosine) | 3',5'-linkages nih.gov |
Strategies for Modulating Regioselectivity in Synthetic Processes
Controlling the formation of phosphodiester bonds to favor the 3',5'-linkage is a key goal in synthetic and prebiotic chemistry. Several strategies have been explored to modulate this regioselectivity. numberanalytics.com
One approach involves altering the reaction components. This can include the use of different activating groups on the nucleotide, the introduction of various metal ions as catalysts, or the use of pre-formed oligomers as substrates instead of monomers, which can influence the geometry of the reaction complex. nih.gov
Another strategy involves modifying the nucleotide substrate itself. Chemical modifications to the ribose sugar, for instance at the 2' position, can sterically or electronically favor attack at the 3'-hydroxyl, thereby enhancing the yield of 3',5'-linkages. nih.govnih.gov
Post-synthesis strategies have also been proposed. One such concept involves an "energy-dissipative recycling" process. researchgate.net This method takes advantage of the fact that 2',5'-linkages are generally more labile (less stable) than 3',5'-linkages. By subjecting a mixture of oligomers to conditions that promote the selective cleavage of 2',5'-bonds and subsequent re-ligation, the proportion of the more stable 3',5'-linkages can be progressively enriched. researchgate.net General strategies from organic synthesis, such as catalyst design and the optimization of reaction conditions like solvent and temperature, also provide a framework for improving regiocontrol. numberanalytics.comnumberanalytics.com
Influence of Environmental Factors on Reaction Mechanisms
The outcomes of prebiotic reactions are highly sensitive to environmental conditions. Factors such as pH can significantly influence reaction rates, the stability of reactants and intermediates, and the final product distribution.
Effects of pH on Reactivity and Intermediate Stability
The pH of the reaction environment has a profound effect on the reactivity of this compound, primarily through its influence on the formation and stability of the 5',5'-imidazole-bridged dinucleotide intermediate. nih.gov The formation of this crucial intermediate is pH-dependent, with studies showing that it accumulates in solutions where the pH is close to the pKa of the 2-methylimidazole activating group. acs.orgresearchgate.net
Role of Divalent Metal Cations (e.g., Mg2+) in Catalysis and Hydrolysis
Divalent metal cations, most notably magnesium (Mg²⁺), play a crucial role in the reactivity of phosphoimidazolides like this compound. Their influence extends to both promoting catalytic processes and facilitating hydrolysis. The interaction of these metal ions with the phosphoimidazolide moiety significantly lowers the energy barrier for nucleophilic attack on the phosphorus atom.
The catalytic effect of divalent metal ions in phosphoryl transfer reactions is multifaceted. frontiersin.org These cations can function as Lewis acids, coordinating to the oxygen atoms of the phosphate group. This coordination polarizes the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the metal ion can stabilize the developing negative charge in the trigonal bipyramidal transition state that forms during the reaction. nih.govelifesciences.org
In the context of hydrolysis, a divalent metal cation can coordinate to a water molecule, lowering its pKa and promoting the formation of a metal-bound hydroxide (B78521) ion. This hydroxide ion is a more potent nucleophile than a free water molecule, leading to an accelerated rate of hydrolysis. frontiersin.org Studies on various phosphate esters have demonstrated that the presence of divalent metal ions can lead to substantial rate enhancements in hydrolysis.
Research on enzyme-catalyzed phosphoryl transfer reactions, which often involve divalent metal ions like Mg²⁺ as cofactors, provides significant insights into these mechanisms. elifesciences.orgnih.gov For instance, in many nucleases, a single divalent metal ion is essential for catalysis. nih.govelifesciences.orgelifesciences.org This metal ion is often observed to be directly involved in the chemical steps of the reaction, including the activation of the nucleophilic water molecule and stabilization of the transition state. nih.govelifesciences.orgelifesciences.org The binding of the metal ion and the deprotonation of the nucleophilic water molecule are often highly concerted processes. nih.govelifesciences.org
While direct kinetic studies on this compound with a wide range of divalent metal ions are not extensively documented in publicly available literature, the principles derived from studies on analogous phosphate diesters and nucleotide derivatives are applicable. The catalytic efficiency of different divalent metal ions can vary, often depending on their ionic radius and coordination geometry.
Table 1: Mechanistic Roles of Divalent Metal Cations in Phosphoimidazolide Reactivity
| Mechanistic Role | Description |
| Lewis Acid Catalysis | The metal ion coordinates to the phosphate oxygen atoms, increasing the electrophilicity of the phosphorus center. |
| Transition State Stabilization | The positive charge of the metal ion electrostatically stabilizes the negatively charged pentacovalent transition state. |
| Nucleophile Activation | The metal ion coordinates to a water molecule, lowering its pKa and generating a more reactive metal-hydroxide nucleophile. |
| Substrate Orientation | In enzymatic systems, the metal ion can help to properly orient the substrate for an efficient reaction. elifesciences.org |
Table 2: Comparative Catalytic Effects of Divalent Metal Ions on Phosphate Ester Hydrolysis (Illustrative)
| Metal Ion | Relative Rate Enhancement (Conceptual) | Key Features |
| Mg²⁺ | High | Biologically abundant and a common cofactor in enzymatic phosphoryl transfer. nih.gov |
| Zn²⁺ | Very High | Strong Lewis acid, often found in the active sites of metalloenzymes that hydrolyze phosphate esters. frontiersin.org |
| Mn²⁺ | High | Can often substitute for Mg²⁺ in enzymatic reactions and exhibits strong catalytic activity. nih.gov |
| Ca²⁺ | Moderate | Generally a less effective catalyst for phosphoryl transfer compared to Mg²⁺ or Zn²⁺. |
Note: The relative rate enhancements are conceptual and based on general findings in phosphate ester hydrolysis literature. Specific values for this compound would require dedicated experimental studies.
Applications in Non Enzymatic Nucleic Acid Polymerization and Oligomerization
Template-Directed Primer Extension with Cytidine (B196190) 5'-phospho-2-methylimidazolide
Template-directed primer extension is a process where an existing short nucleic acid strand (a primer) is elongated by the sequential addition of activated monomers that are complementary to a longer template strand. Cytidine 5'-phospho-2-methylimidazolide (2-MeImpC) serves as the activated monomer for incorporating cytidine opposite a guanosine (B1672433) in an RNA template.
Studies have demonstrated that nucleoside 5'-phosphoro-2-methylimidazolides are effective substrates for copying C-rich templates. nasa.gov The general mechanism for this non-enzymatic polymerization is believed to involve the formation of a 5'-5' phospho-imidazolium-phospho bridged dinucleotide intermediate, which then reacts with the primer. researchgate.net This process is a cornerstone of efforts to develop self-replicating systems based on both natural and non-natural nucleic acids. nih.govnih.gov
The efficiency of nucleotide incorporation using 2-MeImpC can be significantly influenced by the chemical nature of the primer. In systems using morpholino nucleic acid (MoNA), where the primer terminates with a morpholino-nucleotide, the secondary amine of the morpholino group acts as a potent nucleophile. nih.govacs.org This results in a more rapid and efficient primer extension compared to standard RNA primers with a 3'-hydroxyl group. nih.gov
For example, in a direct comparison on a G₄ RNA template using this compound, a morpholino-terminated primer showed significantly faster extension than a 3'-amino-terminated primer. acs.org This enhanced efficiency highlights the importance of the attacking nucleophile's strength in non-enzymatic polymerization. nih.gov While the oligomerization of the deoxyribonucleotide equivalent, deoxyguanosine 5'-phosphoro-2-methylimidazolide, on a polycytidylate template is possible, it is notably less efficient than the polymerization of its corresponding ribonucleotide counterpart. nih.gov
Table 1: Primer Extension Efficiency Comparison A comparison of the N+1 product yield after 5 minutes for different primer types in the presence of an activated monomer and the corresponding template.
| Primer Type | Activated Monomer | Template | N+1 Product Yield (5 min) | Source |
|---|---|---|---|---|
| Morpholino-terminated (P3) | 2-MeImpG | C₄ RNA | 93% | nih.govacs.org |
| 3'-amino-terminated (P4) | 2-MeImpG | C₄ RNA | 42% | nih.govacs.org |
The sequence and structure of the RNA template play a critical role in the success of non-enzymatic polymerization. While templates rich in cytidine can be copied effectively using the corresponding activated guanosine monomer, certain sequences present significant obstacles. nasa.gov
Research has shown that isolated adenine (B156593) (A) or thymine (B56734) (T) residues within an oligo(G) sequence can completely block the copying process. nasa.gov Furthermore, an isolated cytidine residue within such a sequence is copied inefficiently. nasa.gov These findings underscore the severe limitations imposed by template sequence in homogeneous aqueous solution and suggest that efficient replication likely required catalytic assistance. nasa.gov The pattern of primer extension can also differ from typical stepwise addition, with some systems showing a distribution of products rather than a single elongated chain. acs.org
Kinetic analysis reveals that the rate of non-enzymatic primer extension is highly dependent on the type of activated monomer and the primer's terminal nucleotide. The reaction involving a morpholino-terminated primer and this compound is approximately 4-fold faster than the extension of a 3'-amino-terminated primer under similar conditions. nih.govacs.org
The mechanism of polymerization has been studied in detail, particularly for the guanosine analog on a poly(C) template. These studies indicate a reaction scheme of consecutive steps, where each step represents the addition of one monomer to the growing chain. nasa.gov A key finding is that the formation of the phosphodiester bond is assisted by the presence of adjacent monomer units bound to the template. nasa.gov The rate constants for forming the tetramer and longer oligomers are often higher than those for forming the dimer or trimer. nasa.gov While detailed kinetic models have been developed for related compounds like cytidine-5′-phosphoro-2-aminoimidazolide, they also highlight the role of a bridged dinucleotide intermediate. acs.org The 2-methylimidazolium-bridged intermediate is significantly less stable than its 2-aminoimidazolium counterpart, with a hydrolysis rate constant measured at 4.40 ± 0.07 h⁻¹, which is 26 times higher. acs.org
Self-Condensation and Oligomerization of this compound
In the absence of a template, activated monomers like this compound can react with each other in a process known as self-condensation or oligomerization. In dilute neutral aqueous solutions, this process is generally inefficient, with the primary reaction being the hydrolysis of the phosphoimidazolide bond to yield the inactive nucleoside 5'-monophosphate. nasa.govnasa.gov However, under specific conditions, oligomerization can become a significant reaction pathway. nasa.gov
The yield and distribution of products from self-condensation are highly dependent on the initial monomer concentration. In dilute solutions (greater than 0.02 M) of the guanosine analog, only small amounts of dinucleotides are formed. nasa.gov In contrast, highly concentrated solutions dramatically favor oligomerization over hydrolysis. nasa.gov
For this compound (2-MeImpC) at a concentration of 1.0 M in the presence of Mg²⁺, approximately 65% of the initial monomer is converted into oligomers. nasa.gov The products include various isomers of dimers and short oligomers. nasa.gov Within this product mixture, the pyrophosphate dimer (a 5'-5' linked dimer) accounts for about 16% of the total yield for 2-MeImpC. nasa.gov
Table 2: Product Distribution in 1.0 M 2-MeImpN Self-Condensation Yields of major product categories from the self-condensation of different activated nucleotides at high concentration.
| Activated Monomer | Total Oligomer Yield | Pyrophosphate Dimer Yield | Source |
|---|---|---|---|
| 2-MeImpU | ~65% | ~20% | nasa.gov |
| 2-MeImpC | ~65% | ~16% | nasa.gov |
The key condition that shifts the reaction equilibrium from hydrolysis towards oligomerization is high monomer concentration. nasa.gov This scenario is proposed as a plausible prebiotic model, such as in an evaporating lagoon on early Earth, where solutes would become highly concentrated. nasa.gov
The presence of divalent metal ions, specifically Mg²⁺, is also a critical factor in these reactions. nasa.gov While the yield of internucleotide-linked dimers increases with initial monomer concentration, the yield of the pyrophosphate dimer remains relatively constant. nasa.gov For 2-MeImpC, this pyrophosphate dimer yield is about 16%. nasa.gov The enhanced efficiency of oligomer production in concentrated solutions makes this a viable pathway for the prebiotic synthesis of dimers and short RNA molecules. nasa.gov
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 2-MeImpC |
| Guanosine 5'-phosphoro-2-methylimidazolide | 2-MeImpG |
| Uridine (B1682114) 5'-phospho-2-methylimidazolide | 2-MeImpU |
| Cytidine-5′-phosphoro-2-aminoimidazolide | Cp* |
| Morpholino Nucleic Acid | MoNA |
| 5'-phosphor-2-methylimidazolide of morpholino guanosine | 2-MeImpmG |
| 5'-phosphor-2-methylimidazolide of morpholino cytidine | 2-MeImpmC |
| Guanosine 5'-monophosphate | 5'-GMP |
| Polycytidylic acid | poly(C) |
| Deoxyguanosine 5'-phosphoro-2-methylimidazolide | - |
| Adenine | A |
| Thymine | T |
| Cytidine | C |
Prebiotic Contexts for RNA Formation
The non-enzymatic polymerization of nucleotides into RNA-like chains is a cornerstone of prebiotic chemistry research. Activating the 5'-phosphate group of a ribonucleotide with a molecule like 2-methylimidazole (B133640) creates a more reactive species, this compound, which can undergo polymerization. acs.org This activation strategy has been central to demonstrating the feasibility of template-directed RNA synthesis without enzymes. acs.org
A significant finding in this area is that the polymerization mechanism is more complex than a simple monomer addition. Research indicates that the reaction proceeds through the formation of a highly reactive imidazolium-bridged dinucleotide intermediate. acs.orgnih.govacs.org This intermediate, formed from two activated monomers, can then bind to an RNA template, where its structure is organized to favor a reaction with the 3'-hydroxyl group of a growing RNA strand (a primer). acs.orgacs.org This mechanism enhances the rate and efficiency of primer extension, providing a plausible pathway for the elongation of RNA chains on the early Earth. While 2-methylimidazole is a historically important activating group, subsequent research has shown that other imidazoles, such as 2-aminoimidazole, can lead to even greater yields and lengths in primer extension reactions, largely due to the higher accumulation of the corresponding bridged dinucleotide intermediate. nih.gov
For polymerization to occur, the activated monomers must be present in sufficient concentration. The primordial soup was likely a dilute aqueous environment, posing a challenge for the assembly of biopolymers. The "warm little pond" hypothesis, involving cycles of evaporation and rehydration, offers a compelling solution to this concentration problem. nih.govresearchgate.net
Geothermal fields or tidelands on the early Earth could have provided environments with frequent wet-dry cycles. nih.govecoevorxiv.org During the dry phase, water evaporation would lead to a significant increase in the concentration of solutes, including activated nucleotides like this compound. wikipedia.org This concentration effect is crucial, as it drives the chemical reactions needed to form phosphodiester bonds. pnas.orgnih.gov Studies have demonstrated that subjecting mononucleotides to repeated wet-dry cycles, simulating conditions in hot springs, can produce long polymers, with some chains reaching lengths of tens to hundreds of nucleotides. pnas.org These cycles not only concentrate the reactants but also provide the energy to drive the condensation reactions, linking monomers into the long chains necessary for a functional genetic system. researchgate.netnih.gov
In addition to concentration mechanisms, the surfaces of minerals are thought to have played a vital catalytic role in prebiotic synthesis. ecoevorxiv.orgpsu.edu Montmorillonite (B579905), a type of clay mineral formed from the weathering of volcanic ash, has been extensively studied as a potential prebiotic catalyst for RNA formation. nih.govnasa.gov These clay surfaces can adsorb organic molecules like activated nucleotides from a dilute solution, effectively increasing their local concentration and arranging them in a way that facilitates polymerization. ecoevorxiv.orgpsu.edu
Experiments have shown that in the presence of montmorillonite, activated nucleotides such as the phosphorimidazolides of adenosine (B11128), cytidine, and uridine can oligomerize to form RNA chains. nih.govnasa.gov This mineral-catalyzed process can yield oligomers up to 30–50 units in length, a significant step towards functionally relevant RNA molecules. nih.gov The catalysis is influenced by the exchangeable cations within the clay structure, with ions like Na+, Li+, and Ca2+ being more effective than Mg2+ or Al3+. nasa.govnih.gov Furthermore, montmorillonite catalysis exhibits selectivity; for instance, purine (B94841) nucleotides tend to form longer oligomers than pyrimidines, and the resulting phosphodiester bonds show a preference for the 3',5'-linkages characteristic of modern RNA, particularly in oligomers formed from purines. psu.edunih.gov
| Activated Monomer | Key Finding | Observed Oligomer Length | Influential Factors | Reference |
|---|---|---|---|---|
| ImpA (Adenosine 5'-phosphorimidazolide) | Formation of oligomers with a predominance of 3',5'-linkages over 2',5'-linkages. | Up to 11-mer in initial studies; 40-50 mers in primer extension experiments. | Catalysis is effective with Na+, Li+, Ca2+ montmorillonite; inhibited by Mg2+. | nasa.govncl.ac.uk |
| ImpU (Uridine 5'-phosphorimidazolide) | Forms shorter oligomers compared to ImpA under similar conditions. | 25-30 mers in primer extension experiments. | Linkages are predominantly 2',5'. | ncl.ac.uk |
| ImpC (Cytidine 5'-phosphorimidazolide) | Gives significantly lower yields of oligomers compared to purine nucleotides. | Dimers and trimers observed. | Reaction requires the presence of certain metal ions like Mg2+ or Na+. | nasa.gov |
| d,l-ImpA and d,l-ImpU (Racemic mixture) | Demonstrated homochiral selection, with selectivity increasing with oligomer length. | Up to 11-mers detected. | Presence of Na+-montmorillonite and salts like NaCl is crucial. | nih.govmdpi.com |
Development of Synthetic Nucleic Acid Systems
The robust chemistry of 2-methylimidazole-activated nucleotides is not only relevant to understanding prebiotic chemistry but is also a valuable tool in modern synthetic biology for the creation of artificial nucleic acids, often called xenonucleic acids (XNA). nih.gov These synthetic polymers have modified backbones or sugar moieties, which can grant them properties not found in natural DNA or RNA, such as enhanced stability against nuclease degradation. acs.org
Advanced Analytical Techniques in Cytidine 5 Phospho 2 Methylimidazolide Research
Spectroscopic Characterization of Reaction Progress and Products
Spectroscopy is a powerful tool for the real-time monitoring of reactions and the structural characterization of reaction products. In the context of Cytidine (B196190) 5'-phospho-2-methylimidazolide research, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving Cytidine 5'-phospho-2-methylimidazolide. By observing the nuclear spin properties of atoms within a magnetic field, NMR can provide detailed information about molecular structure, connectivity, and the chemical environment of nuclei such as ¹H, ¹³C, and ³¹P.
³¹P NMR spectroscopy is particularly powerful for monitoring reactions involving phosphorylated molecules. rsc.org The chemical shift of the phosphorus atom is highly sensitive to its bonding environment. For instance, the transition from the activated phosphoroimidazolide to a phosphodiester bond in an RNA oligomer results in a distinct change in the ³¹P NMR spectrum. This allows researchers to track the consumption of the starting material and the formation of oligomeric products in real-time. rsc.org Furthermore, NMR can be used to study the binding of activated nucleotides to mineral surfaces or other catalysts, which is crucial for understanding prebiotic polymerization scenarios. A study on cytidine 2'-phosphate bound to ribonuclease A demonstrated the utility of ³¹P solid-state NMR (MAS NMR) in determining the state of the phosphate (B84403) group upon binding, an approach that is applicable to the interaction of this compound with catalytic surfaces. nih.gov
Multinuclear NMR experiments, including ¹H and ¹³C NMR, provide complementary information for a comprehensive mechanistic picture. nih.gov For example, ¹H NMR can track changes in the protons of the ribose sugar and the cytosine base, revealing information about the formation of 2'-5' versus 3'-5' linkages in the resulting oligocytidylates. The coupling constants between adjacent protons can help determine the conformation of the ribose ring, which can influence the regioselectivity of polymerization.
Table 1: Representative NMR Data for Cytidine Derivatives This table is illustrative and combines typical chemical shift ranges for cytidine derivatives to demonstrate the type of data obtained from NMR experiments.
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 8.0 - 8.1 | H6 (pyrimidine ring) |
| ¹H | 6.0 - 6.1 | H5 (pyrimidine ring) |
| ¹H | 5.9 - 6.0 | H1' (anomeric proton) |
| ¹H | 4.0 - 4.4 | Ribose protons |
| ¹³C | 155 - 165 | C4 (pyrimidine ring) |
| ¹³C | 140 - 145 | C6 (pyrimidine ring) |
| ¹³C | 95 - 100 | C5 (pyrimidine ring) |
| ¹³C | 85 - 90 | C1' (anomeric carbon) |
| ³¹P | Varies | 5'-phosphate |
Mass Spectrometry (MS) for Product Identification and Intermediate Analysis
Mass Spectrometry (MS) is an essential tool for the identification of reaction products and the detection of transient intermediates in reactions involving this compound. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) to analyze non-volatile and thermally labile molecules like nucleotides and oligonucleotides. In studies of non-enzymatic RNA polymerization, ESI-MS can be used to identify the chain lengths of the synthesized oligocytidylates. By analyzing the m/z values of the ions in the mass spectrum, one can determine the degree of polymerization.
Furthermore, tandem mass spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, a specific parent ion (e.g., a particular oligomer) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern can reveal the nucleotide sequence and the nature of the phosphodiester linkages (e.g., 2'-5' vs. 3'-5'). For instance, the fragmentation of a protonated cytidine monophosphate ([M+H]⁺) with a precursor m/z of 324.05965 typically yields a prominent fragment ion corresponding to the protonated cytosine base at m/z 112.05. nih.gov The analysis of reaction intermediates, though challenging due to their low concentration and short lifetimes, can also be attempted with sensitive MS techniques, providing crucial evidence for proposed reaction mechanisms. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique used for the analysis of synthetic oligomers, although challenges such as salt adduction can sometimes complicate the spectra. mdpi.com
Table 2: Illustrative Mass Spectrometry Data for Cytidine 5'-Monophosphate Data adapted from PubChem CID 6131. nih.gov
| Parameter | Value |
| Instrument | UPLC Q-Tof Premier, Waters |
| Ionization Mode | Positive (ESI) |
| Precursor Ion (m/z) | 324.05965 ([M+H]⁺) |
| Major Fragment Ion (m/z) | 112.0529 (protonated cytosine) |
Chromatographic Separations for Isomer and Oligomer Analysis
Chromatographic techniques are fundamental for the separation, purification, and quantification of the various products formed in this compound reactions. The complexity of the reaction mixtures, which can contain unreacted monomer, isomers, and a distribution of oligomer lengths, necessitates high-resolution separation methods.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile compounds. In the context of this compound research, HPLC is invaluable for separating oligocytidylates of different lengths and for distinguishing between linkage isomers (2'-5' and 3'-5').
Reverse-phase HPLC (RP-HPLC) is often employed for the separation of nucleosides and short oligonucleotides. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More hydrophobic molecules are retained longer on the column. For the analysis of charged species like nucleotides and oligonucleotides, ion-pairing agents are often added to the mobile phase to improve retention and resolution.
Anion-exchange HPLC is another powerful technique for separating oligonucleotides based on their charge. The negatively charged phosphate backbone of the oligomers interacts with a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. This method can effectively separate oligonucleotides based on their length, as longer oligomers have a greater negative charge and bind more strongly to the column. mdpi.com The quantification of the separated products is typically achieved using a UV detector, as the nucleobases have a strong absorbance at around 260 nm.
Table 3: Typical HPLC Conditions for Nucleoside and Oligonucleotide Separation This table provides a generalized example of HPLC parameters used in the analysis of cytidine derivatives and oligomers.
| Parameter | Description |
| Column | C18 reverse-phase or anion-exchange |
| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate, triethylammonium (B8662869) acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Increasing percentage of Mobile Phase B (for RP-HPLC) or increasing salt concentration (for anion-exchange) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV absorbance at 260 nm |
| Temperature | 25 - 40 °C |
Polyacrylamide Gel Electrophoresis (PAGE) for Oligomer Length Distribution
Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique used to separate macromolecules like proteins and nucleic acids based on their size and charge. In the study of non-enzymatic RNA polymerization from this compound, denaturing PAGE is the method of choice for analyzing the length distribution of the resulting oligocytidylates. mdpi.com
Under denaturing conditions (e.g., in the presence of urea), the secondary structures of the RNA oligomers are disrupted, ensuring that their migration through the gel is primarily dependent on their chain length. The negatively charged phosphate backbone of the oligomers causes them to migrate towards the positive electrode when an electric field is applied. Shorter oligomers move more quickly through the porous polyacrylamide matrix than longer ones, resulting in a separation based on size.
For visualization, the oligomers can be radiolabeled, for instance, by using ³²P-labeled this compound in the polymerization reaction or by post-synthetic labeling with ³²P. mdpi.com Autoradiography of the gel then reveals a "ladder" of bands, with each band corresponding to an oligomer of a specific length. This allows for a detailed assessment of the efficiency of polymerization and the range of oligomer lengths produced. The identity of the separated oligomers can be further confirmed by excision from the gel followed by analysis using other techniques like mass spectrometry. The purification of synthetic RNA oligomers is also frequently achieved using PAGE. nih.gov
Table 4: Components of a Denaturing Polyacrylamide Gel for Oligonucleotide Analysis
| Component | Function |
| Acrylamide/Bis-acrylamide | Forms the porous gel matrix |
| Urea | Denaturing agent to prevent secondary structure formation |
| Tris-Borate-EDTA (TBE) Buffer | Maintains pH and provides ions for conductivity |
| Ammonium Persulfate (APS) | Initiator for polymerization |
| Tetramethylethylenediamine (TEMED) | Catalyst for polymerization |
Theoretical and Computational Approaches to Cytidine 5 Phospho 2 Methylimidazolide Chemistry
Kinetic Modeling of Non-Enzymatic Polymerization Processes
Kinetic modeling is a powerful tool for understanding the complex reaction networks involved in the non-enzymatic polymerization of nucleotides like Cytidine (B196190) 5'-phospho-2-methylimidazolide. These models consist of a set of differential equations that describe the rate of change of concentrations of all chemical species in the reaction system. By solving these equations, researchers can simulate the progress of the reaction over time and investigate the influence of various factors, such as reactant concentrations, pH, and temperature.
A key aspect of kinetic models for non-enzymatic RNA polymerization is the elucidation of the reaction mechanism. For imidazole-activated nucleotides, it has been proposed that the polymerization can proceed through different pathways, including the direct reaction of a monomer with the primer or the formation of an activated intermediate. For instance, in the case of the related compound, cytidine-5′-phosphoro-2-aminoimidazolide, kinetic modeling has been instrumental in demonstrating the significant role of a 2-aminoimidazolium-bridged dinucleotide intermediate in the polymerization process. These models have shown that the formation and subsequent reaction of this intermediate can be the dominant pathway for primer extension.
The development of a kinetic model typically involves the following steps:
Identification of elementary reactions: This includes all possible reactions, such as monomer activation, intermediate formation, primer extension, and side reactions like hydrolysis.
Determination of rate constants: The rate constants for each elementary reaction are either determined experimentally or estimated using computational methods.
Model simulation and validation: The model is then used to simulate the polymerization reaction under different conditions, and the results are compared with experimental data to validate the model.
Kinetic models can provide valuable insights into the factors that control the rate and efficiency of non-enzymatic polymerization. For example, they can be used to understand why certain activating groups, such as 2-aminoimidazole, lead to higher polymerization yields compared to 2-methylimidazole (B133640).
Computational Studies on Reaction Pathways and Transition States (e.g., DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms of chemical reactions at the atomic level. DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their corresponding energies. This information allows for the elucidation of reaction pathways and the calculation of activation energies, which are crucial for understanding reaction rates.
In the context of Cytidine 5'-phospho-2-methylimidazolide chemistry, DFT studies can be employed to:
Investigate the mechanism of phosphodiester bond formation: DFT calculations can model the nucleophilic attack of the primer's 3'-hydroxyl group on the activated phosphate (B84403) of the incoming nucleotide. This allows for the characterization of the transition state and the determination of the activation energy for this key step in RNA polymerization.
Compare different reaction pathways: As mentioned earlier, polymerization can proceed through different pathways. DFT can be used to calculate the energy profiles for these alternative pathways, thereby identifying the most favorable one under specific conditions.
Study the role of catalysts: The effect of potential catalysts, such as metal ions or mineral surfaces, on the reaction pathway and activation energy can be investigated using DFT. This can provide insights into how the prebiotic environment might have influenced the efficiency of RNA polymerization.
For example, a DFT study could compare the activation energy for the direct reaction of this compound with a primer to the activation energy for the reaction involving a bridged dinucleotide intermediate. The results of such a study would provide a theoretical basis for understanding the dominant reaction mechanism.
Table 1: Representative Data from a Hypothetical DFT Study on Phosphodiester Bond Formation
| Parameter | Value (kcal/mol) |
| Energy of Reactants | 0.0 |
| Energy of Transition State | +25.3 |
| Energy of Products | -5.8 |
| Activation Energy | +25.3 |
| Reaction Energy | -5.8 |
Note: This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of Nucleotide-Template Interactions
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules and their interactions over time. In the context of non-enzymatic RNA polymerization, MD simulations are particularly useful for investigating the interactions between activated nucleotides, such as this compound, and the RNA template. These simulations can provide insights into the structural basis for the fidelity and efficiency of template-directed polymerization.
MD simulations can be used to explore several key aspects of nucleotide-template interactions:
Base pairing and stacking: Simulations can reveal the preferred conformations of the incoming nucleotide relative to the template base. This includes the formation of Watson-Crick hydrogen bonds and the stacking interactions between the nucleobases, which are crucial for the selection of the correct nucleotide.
Role of the activating group: The imidazole (B134444) group in this compound can influence the binding of the nucleotide to the template. MD simulations can shed light on the specific interactions between the activating group and the template-primer complex.
Conformational changes upon binding: The binding of an activated nucleotide to the template can induce conformational changes in both the nucleotide and the template. MD simulations can capture these dynamic changes and their potential role in catalysis.
For instance, an MD simulation could be set up with a short RNA primer-template duplex and a molecule of this compound in the surrounding solvent. The simulation would then track the movement of all atoms over time, allowing researchers to observe the process of the nucleotide binding to the template and adopting a conformation suitable for reaction.
Table 2: Key Interactions Observed in a Hypothetical MD Simulation
| Interaction Type | Interacting Groups | Average Distance (Å) |
| Hydrogen Bonding | Cytidine (incoming) N4-H --- Guanine (B1146940) (template) O6 | 2.9 |
| Hydrogen Bonding | Cytidine (incoming) N3 --- Guanine (template) N1-H | 3.1 |
| Stacking | Imidazole ring --- Primer terminal base | 3.5 |
Note: This table presents hypothetical data for illustrative purposes.
By combining kinetic modeling, quantum mechanical calculations, and molecular dynamics simulations, researchers can build a comprehensive and detailed picture of the chemical processes involved in the non-enzymatic polymerization of this compound. These theoretical and computational approaches are essential for advancing our understanding of the chemical origins of life.
Comparative Studies with Derivatives and Analogues of Activated Cytidine Nucleotides
Reactivity Profiles of Other Nucleoside 5'-phospho-2-methylimidazolides (2-MeImpN)
The reactivity of nucleoside 5'-phospho-2-methylimidazolides (2-MeImpN) in non-enzymatic, template-directed RNA synthesis is not uniform across the different nucleobases (N = Adenine (B156593), Guanine (B1146940), Uracil, Cytidine). Research has shown that significant variations exist in polymerization efficiency depending on the specific incoming activated monomer.
A major challenge in non-enzymatic RNA replication has been the poor copying of templates containing adenosine (B11128) (A) and uridine (B1682114) (U). uchicago.edu The rate of primer extension with 2-MeImpA and 2-MeImpU is notably slower compared to their purine (B94841) counterparts, 2-MeImpG and 2-MeImpC. nih.govelifesciences.org In some instances, two consecutive A or U residues in a template can halt the polymerization process altogether under standard reaction conditions. elifesciences.org While biophysical studies suggest that the affinity of adenosine for a template is only moderately weaker than that of guanosine (B1672433), the rate of primer extension with 2-MeImpA is over 100-fold slower than with 2-MeImpG. nih.gov
Conversely, the polymerization of 2-MeImpG on a polycytidylate (poly(C)) template is significantly more efficient. Kinetic studies of this reaction reveal a second-order dependence on the concentration of 2-MeImpdG (the deoxy-guanosine analogue), which points to a bimolecular mechanism. The presence of a poly(C) template accelerates the synthesis of oligodeoxyguanylate products, demonstrating a cooperative binding effect. nih.gov These findings underscore a clear preference in the non-enzymatic system, where purine monomers, particularly guanosine, exhibit more favorable reaction kinetics than pyrimidine (B1678525) monomers. This bias is a critical factor influencing the fidelity and efficiency of non-enzymatic RNA copying. uchicago.edu
It has also been observed that the regioselectivity of the phosphodiester bond formation is influenced by the nature of the nucleotide. In non-enzymatic oligomerization, the use of purine nucleotides tends to favor the formation of the natural 3',5'-linkages, whereas pyrimidine nucleotides often result in a higher proportion of 2',5'-linked products. mdpi.com
Comparison with 2-Aminoimidazole Activated Nucleotides
A significant advancement in non-enzymatic RNA synthesis has been the development of 2-aminoimidazole (2-AI) as an alternative activating group to 2-methylimidazole (B133640) (2-MI). Comparative studies have consistently demonstrated that nucleotides activated with 2-AI exhibit superior reaction kinetics and lead to higher yields in primer extension reactions. nih.govnih.govnih.gov
The rate enhancement is substantial, with 2-AI activated monomers reacting between 6 to 100 times faster than their 2-MI activated counterparts across various short templates. nih.gov This increased reactivity is attributed to two key properties of 2-aminoimidazole: it has a higher pKa and its imidazole (B134444) N3 is more nucleophilic than that of 2-methylimidazole. nih.govnih.gov This enhanced nucleophilicity accelerates the formation of a highly reactive 5'-5' imidazolium-bridged dinucleotide intermediate, which is the primary substrate for template-directed primer extension. nih.gov
The table below summarizes the comparative rates of primer extension for 2-MI and 2-AI activated nucleotides on different templates.
| Template Sequence | Activated Monomer | Leaving Group | Rate (h⁻¹) | Rate Enhancement (vs. 2-MI) |
| ...GGC | 2-MeImpG | 2-MI | 0.05 | 1 |
| ...GGC | 2-AIpG | 2-AI | 1.8 | 36 |
| ...GGA | 2-MeImpU | 2-MI | 0.002 | 1 |
| ...GGA | 2-AIpU | 2-AI | 0.2 | 100 |
| ...GGU | 2-MeImpA | 2-MI | 0.005 | 1 |
| ...GGU | 2-AIpA | 2-AI | 0.03 | 6 |
This table presents kinetic data for primer extension reactions, comparing the performance of 2-methylimidazole (2-MI) and 2-aminoimidazole (2-AI) activated nucleotides. Data is sourced from comparative studies on non-enzymatic RNA copying. nih.gov
This development represents a significant step towards achieving efficient non-enzymatic replication of RNA, a crucial process for models of early life. nih.govnih.gov
Exploration of Morpholino Derivatives and Their Polymerization Characteristics
To address the slow kinetics of non-enzymatic polymerization, which is partly due to the weak nucleophilicity of the primer's 3'-hydroxyl group, researchers have explored nucleic acid analogues with more reactive functionalities. One such analogue is the morpholino nucleic acid (MoNA), which replaces the ribose sugar with a morpholino ring containing a highly nucleophilic secondary amine.
Studies have focused on the template-directed non-enzymatic primer extension using 2-methylimidazole-activated morpholino derivatives of guanosine (2-MeImpmG) and cytidine (B196190) (2-MeImpmC). tandfonline.com These activated morpholino monomers have been shown to add very rapidly to a primer that is terminated with a morpholino-nucleotide. tandfonline.com The inherent high nucleophilicity of the morpholino amine is the primary reason for this accelerated reaction rate. tandfonline.com
Direct comparative experiments have revealed that the copying reactions involving morpholino-terminated primers and morpholino monomers are considerably faster than corresponding reactions with other systems. They are faster than systems using primers terminated with 3'-amino-2',3'-dideoxy-nucleotides, which are themselves known to be faster than the standard all-RNA systems. tandfonline.com This highlights the kinetic advantage conferred by the morpholino structure.
While phosphorodiamidate morpholino oligomers (PMOs) are well-known for their use as antisense agents and are typically synthesized via automated phosphoramidite (B1245037) chemistry, the non-enzymatic polymerization route provides a novel method for creating charged-backbone morpholino oligonucleotides. tandfonline.comnih.govspringernature.com The efficiency of this non-enzymatic copying of RNA templates with activated morpholino monomers opens up new avenues for the synthesis and study of these and other modified nucleic acid analogues. tandfonline.com
Structure-Activity Relationships in Non-Enzymatic RNA Synthesis
The efficiency and fidelity of non-enzymatic RNA synthesis are governed by a complex interplay of structural factors involving the primer, the incoming activated nucleotide, and the template. Understanding these structure-activity relationships is crucial for optimizing the reaction and for elucidating the mechanisms of prebiotic replication.
Key factors influencing the rate of polymerization include:
Primer Structure: The conformation of the ribose sugar of the primer's 3'-terminal nucleotide is critical. Studies using a variety of modified primers have shown that analogues locked in a ³E (C3'-endo) ribose conformation, which mimics the geometry of A-form RNA, exhibit the fastest formation of 3'-5' phosphodiester bonds. frontiersin.org Furthermore, the electronegativity of the 2'-substituent on the primer's terminal ribose strongly correlates with the reaction rate, suggesting that electronic effects play a significant role in the transition state. frontiersin.org
Leaving Group: The nature of the activating group on the 5'-phosphate is a dominant factor. As detailed in section 7.2, the switch from 2-methylimidazole to the more nucleophilic 2-aminoimidazole drastically increases reaction rates by facilitating the formation of a reactive bridged dinucleotide intermediate. nih.govnih.gov A combination of tight binding to the template-primer complex, rapid reactivity toward the primer, and slow hydrolysis of the activated monomer are the hallmarks of an efficient leaving group system. researchgate.net
Nucleobase Identity: As discussed in section 7.1, there is a significant nucleotide bias in non-enzymatic copying. The polymerization of activated guanosine and cytidine is much more efficient than that of adenosine and uridine. uchicago.edunih.gov This bias is a major hurdle for the replication of mixed-sequence templates. Strategies to overcome this include the use of downstream "helper" oligonucleotides that can provide an additional binding surface for the incoming A and U monomers, thereby improving their effective concentration at the reaction site. nih.gov
Linkage Regioselectivity: The formation of the correct 3',5'-phosphodiester bond versus the non-canonical 2',5'-bond is also a structure-dependent outcome. It has been reported that purine nucleotides (A, G) have a higher tendency to form 3',5'-linkages, while pyrimidine nucleotides (C, U) are more prone to forming 2',5'-linkages in non-enzymatic systems. mdpi.com While once considered a problem, the presence of a moderate level of 2',5'-linkages may not have been a barrier to the evolution of functional RNAs and could even have been beneficial by lowering the melting temperature of RNA duplexes, facilitating strand separation. acs.org
These relationships highlight that non-enzymatic RNA synthesis is not a simple templating process but a complex chemical system where subtle changes in the molecular architecture of the reactants can have profound effects on the reaction's speed, efficiency, and fidelity. frontiersin.orgresearchgate.net
Future Directions and Unresolved Questions in Cytidine 5 Phospho 2 Methylimidazolide Research
Further Optimization of Non-Enzymatic Polymerization Efficiency
A primary challenge in the field of prebiotic chemistry is to achieve efficient and high-fidelity non-enzymatic polymerization of RNA. While Cytidine (B196190) 5'-phospho-2-methylimidazolide has been a valuable tool, research indicates that there is substantial room for improving the efficiency of the polymerization process.
Early studies by Orgel and coworkers established that nucleotides activated with 2-methylimidazole (B133640) can undergo template-directed RNA synthesis to form the canonical 3'-5' phosphodiester linkages. acs.org This was a significant breakthrough, demonstrating a potential pathway for the abiotic replication of genetic material. However, subsequent research has shown that other activating groups, such as 2-aminoimidazole, can be superior for non-enzymatic RNA copying. nih.gov
The key to understanding and improving polymerization efficiency lies in the reaction mechanism. It is now understood that the predominant pathway for primer extension involves the formation of a highly reactive imidazolium-bridged dinucleotide intermediate. nih.gov The stability and concentration of this intermediate are critical factors influencing the rate and yield of the polymerization reaction.
A direct comparison between the 2-methylimidazolium and the 2-aminoimidazolium bridged dicytidine intermediates reveals a significant difference in their stability. The 2-methylimidazolium intermediate has a much higher rate of hydrolysis, making it less available for the polymerization reaction. nih.gov This highlights a key area for future research: the design of activating groups that promote the formation of stable yet reactive intermediates.
| Intermediate | Observed Rate Constant of Hydrolysis (h⁻¹) | Relative Stability |
| 2-methylimidazolium-bridged dicytidine | 4.40 ± 0.07 | Less Stable |
| 2-aminoimidazolium-bridged dicytidine | 0.17 ± 0.01 | More Stable (26x) |
This table presents a comparison of the hydrolysis rates for the 2-methylimidazolium and 2-aminoimidazolium bridged dicytidine intermediates, highlighting the significantly greater stability of the latter. nih.gov
Future research in this area should focus on:
Exploring a wider range of substituted imidazoles and other heterocyclic activating groups: The aim is to fine-tune the electronic and steric properties of the activating group to optimize the balance between activation and stability of the bridged intermediate.
Investigating the role of environmental factors: Conditions such as pH, temperature, and the presence of divalent metal ions can significantly impact reaction rates and fidelity. A systematic exploration of these parameters could lead to conditions that favor more efficient polymerization.
Developing novel strategies to increase the concentration of the active intermediate: This could involve chemical additives that stabilize the intermediate or shift the equilibrium towards its formation.
Elucidating the Full Complexity of Prebiotic Reaction Networks
The synthesis of activated nucleotides like Cytidine 5'-phospho-2-methylimidazolide did not occur in isolation on the early Earth. Instead, it was likely part of a complex network of chemical reactions. Understanding the interplay between the synthesis of nucleotide precursors, their activation, and their subsequent polymerization is a major challenge and a key area for future investigation.
Recent studies suggest a common prebiotic origin for the precursors of both nucleotide synthesis and the activating agents themselves. acs.orgnih.gov For instance, 2-aminoimidazole, a superior activating group, and 2-aminooxazole, a key intermediate in prebiotic nucleotide synthesis, may have been formed through a shared mechanistic pathway. acs.orgnih.gov This points towards an interconnected prebiotic chemistry where the availability of one set of molecules directly influences the production and function of another.
Future research directions to unravel these complex networks include:
Systems Chemistry Approaches: Moving beyond the study of individual reactions to investigating the behavior of entire reaction networks. This involves computer modeling and experimental validation to understand how the network as a whole responds to changes in initial conditions and the introduction of new components.
Identifying Cross-Reactions and Inhibitory Pathways: Prebiotic soups would have contained a diverse array of molecules, some of which could have inhibited the desired polymerization reactions. Identifying these inhibitory molecules and pathways is crucial for developing more robust and plausible prebiotic scenarios.
Exploring the Role of Compartmentalization: The encapsulation of reactants within vesicles or other compartments could have provided a means to concentrate reactants, exclude inhibitors, and create unique microenvironments that favor specific reaction pathways.
Potential for Novel Applications in Chemical Biology and Synthetic Nucleic Acid Design
The unique properties of this compound and other activated nucleotides extend beyond prebiotic chemistry and hold significant potential for applications in chemical biology and the design of synthetic nucleic acids. The ability to drive non-enzymatic ligation and polymerization offers a powerful tool for the construction of novel biomolecules.
One promising area is in the development of nucleic acid-based sensors and diagnostics. The non-enzymatic nature of the polymerization allows for the in situ synthesis of RNA probes or aptamers in response to a specific trigger, without the need for complex enzymatic machinery.
Furthermore, the use of 2-methylimidazole-activated nucleotides has been demonstrated in the synthesis of morpholino nucleic acids (MoNAs), a class of synthetic nucleic acid analogues. nih.gov This highlights the potential for using this chemistry to create a wide range of modified nucleic acids with tailored properties, such as enhanced stability or novel binding capabilities.
Future research in this domain could explore:
In Vitro Selection and Evolution (SELEX): Employing this compound and other activated monomers in SELEX experiments could lead to the discovery of novel aptamers and ribozymes with unique functionalities. The non-enzymatic nature of the polymerization step could allow for the selection of molecules that are not accessible through traditional enzymatic methods.
Development of Novel Bioconjugation Chemistries: The reactive imidazolide (B1226674) group could be exploited for the site-specific labeling and modification of RNA molecules, enabling the attachment of fluorophores, drugs, or other functional moieties.
Creation of Artificial Genetic Systems: By combining activated nucleotides with synthetic backbones and nucleobases, it may be possible to create entirely new genetic polymers with properties not found in nature. This could have profound implications for synthetic biology and the development of new materials.
Q & A
Basic Research Questions
Q. What are the critical factors influencing the synthesis of Cytidine 5'-phospho-2-methylimidazolide analogs with high regioselectivity?
- Methodological Answer : To achieve regioselective oxidation or functionalization of cytidine derivatives, the choice of protecting groups (e.g., ribose diol protection) and reaction conditions (e.g., solvent polarity, temperature) must be optimized. For example, unprotected ribose sugars may lead to side reactions due to geminal diol formation, while bulky protecting groups (e.g., tert-butyldimethylsilyl) can enhance selectivity for primary alcohol oxidation . Purity of oxidizing agents like DMP (dimethylformamide dimethylacetal) is also critical to avoid over-oxidation to carboxylic acids .
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : - and -NMR to verify phosphorylation and imidazolide activation.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., phosphazolidine phosphate analogs) .
Advanced Research Questions
Q. What kinetic models explain the superiority of 2-methylimidazolide activation in nonenzymatic RNA polymerization compared to other activating groups?
- Methodological Answer : A kinetic model by Walton & Szostak (2017) demonstrates that 2-methylimidazolide derivatives form a reactive imidazolium-bridged dinucleotide intermediate (e.g., Cp*pC), which accelerates template-directed polymerization. Key parameters include:
- Rate constants : For intermediate formation () and hydrolysis ().
- Competitive inhibition : By free monomers (e.g., Cp*) or hydrolyzed byproducts.
Experimental validation involves quantifying intermediate accumulation via HPLC and comparing polymerization rates under primer-template duplex conditions vs. monomer-only systems .
Q. How do conflicting data on the stability of this compound derivatives in aqueous solutions impact experimental design?
- Methodological Answer : Contradictions arise from variations in pH, temperature, and buffer composition. For example:
- Alkaline conditions : Promote hydrolysis of the imidazolide group, necessitating short reaction times (<24 hours) and low temperatures (4°C).
- Neutral/buffered conditions : Stabilize intermediates but may require additives (e.g., Mg) to prevent aggregation.
Mitigation strategies include pre-testing derivative stability via time-course HPLC analysis and using anhydrous solvents for long-term storage .
Q. What experimental strategies address low yields in template-directed RNA polymerization using this compound?
- Methodological Answer : Low yields often stem from:
- Template mismatches : Optimize primer-template complementarity (e.g., GC-rich regions enhance binding).
- Side reactions : Suppress hydrolysis by using non-aqueous solvents (e.g., formamide) or freeze-thaw cycles to concentrate reactants.
- Catalytic additives : Montmorillonite clay or metal ions (e.g., Zn) can enhance polymerization efficiency by stabilizing transition states .
Data Contradiction Analysis
Q. Why do some studies report successful polymerization of this compound derivatives under mild conditions, while others require high-energy activation?
- Resolution : Discrepancies arise from differences in activation group chemistry (e.g., 2-methylimidazole vs. 2-aminoimidazole). The latter forms more stable intermediates (e.g., Cp*pC), enabling polymerization at lower temperatures. Studies using 2-methylimidazolide may require elevated temperatures (50–70°C) to achieve comparable reaction rates .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for prebiotic chemistry studies?
- Step-by-Step Protocol :
Protection : Protect ribose diols with acetyl or benzoyl groups to prevent unwanted oxidation.
Phosphorylation : Use 2-methylimidazolide as the activating group in anhydrous DMF.
Purification : Isolate products via silica gel chromatography (eluent: CHCN/HO/NHHCO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
